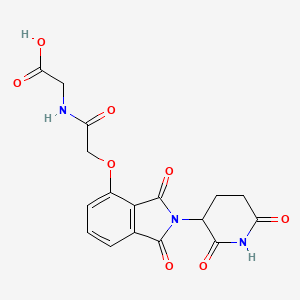
Thalidomide-O-acetamido-C1-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thalidomide-O-acetamido-C1-acid is a derivative of thalidomide, a compound historically known for its sedative properties and infamous for its teratogenic effects. This derivative has been developed to explore new therapeutic potentials while aiming to mitigate the adverse effects associated with thalidomide. This compound is primarily investigated for its immunomodulatory and anti-inflammatory properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-C1-acid typically involves the reaction of thalidomide with acetic anhydride in the presence of a catalyst. The process begins with the formation of an intermediate compound, which is then subjected to further reactions to introduce the acetamido group. The reaction conditions often include controlled temperatures and specific pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as crystallization and chromatography to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Thalidomide-O-acetamido-C1-acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of different derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, typically using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkyl halides.
Major Products Formed:
Aplicaciones Científicas De Investigación
Thalidomide-O-acetamido-C1-acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing new compounds with potential therapeutic properties.
Biology: Investigated for its effects on cellular processes and its potential as an immunomodulatory agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties, particularly in the treatment of multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mecanismo De Acción
The mechanism of action of Thalidomide-O-acetamido-C1-acid involves its interaction with cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). The binding of the compound to CRBN triggers the recruitment of non-native substrates to CRL4, leading to their subsequent degradation. This process modulates the levels of specific proteins involved in various cellular pathways, resulting in its immunomodulatory and anti-inflammatory effects .
Comparación Con Compuestos Similares
Lenalidomide: Another derivative of thalidomide with enhanced immunomodulatory properties and reduced teratogenic effects.
Pomalidomide: Known for its potent anti-cancer activity and used in the treatment of multiple myeloma.
Mezigdomide and Iberdomide: Newer analogs with improved efficacy and safety profiles.
Uniqueness: Thalidomide-O-acetamido-C1-acid stands out due to its specific modifications that aim to retain the beneficial properties of thalidomide while minimizing its adverse effects. Its unique structure allows for targeted protein degradation, making it a valuable tool in both research and therapeutic applications .
Propiedades
Fórmula molecular |
C17H15N3O8 |
|---|---|
Peso molecular |
389.3 g/mol |
Nombre IUPAC |
2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C17H15N3O8/c21-11-5-4-9(15(25)19-11)20-16(26)8-2-1-3-10(14(8)17(20)27)28-7-12(22)18-6-13(23)24/h1-3,9H,4-7H2,(H,18,22)(H,23,24)(H,19,21,25) |
Clave InChI |
RWXQPURIXJNPSN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Iron, dichloro[2,6-dimethyl-N-[1-[9-[2,4,6-tris(1-methylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]benzenamine-kappaN]-, (SP-5-13)-](/img/structure/B14775758.png)
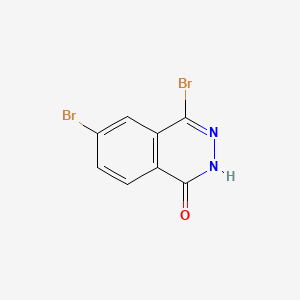
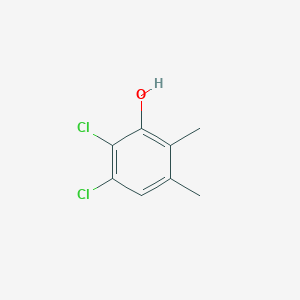
![12,12,24,24-Tetrahexadecyl-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B14775772.png)
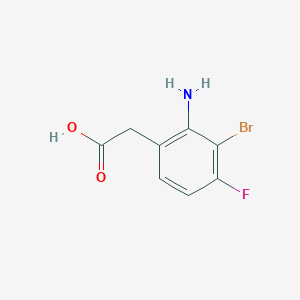
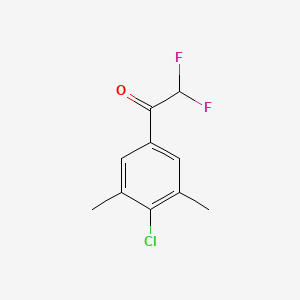

![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14775804.png)
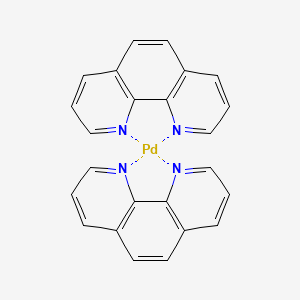
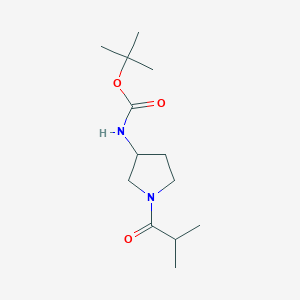
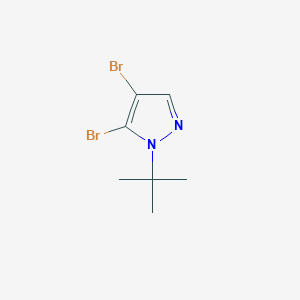
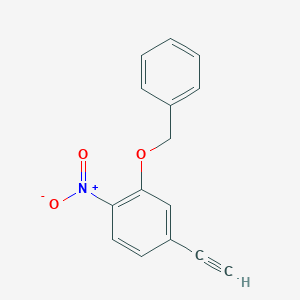
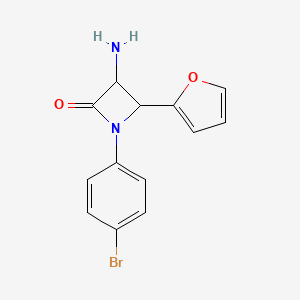
![2-[1-(3-Fluoro-4-phenoxyphenyl)pyrrolidin-2-yl]acetic acid](/img/structure/B14775851.png)
